molecular formula C8H15NO B3394421 (R)-3-(Cyclopropylmethyl)morpholine CAS No. 1336031-72-1

(R)-3-(Cyclopropylmethyl)morpholine

Cat. No.: B3394421
CAS No.: 1336031-72-1
M. Wt: 141.21 g/mol
InChI Key: PMRUVUSSJRXOGM-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-(Cyclopropylmethyl)morpholine is a chiral morpholine derivative characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Cyclopropylmethyl)morpholine typically involves the reaction of morpholine with cyclopropylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base to deprotonate morpholine, followed by the addition of cyclopropylmethyl bromide to form the desired product.

Industrial Production Methods: Industrial production of ®-3-(Cyclopropylmethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Cyclopropylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, where halides or other nucleophiles replace the existing substituent.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Alkyl halides, nucleophiles

Major Products:

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted morpholine derivatives

Scientific Research Applications

®-3-(Cyclopropylmethyl)morpholine has diverse applications in scientific research:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, and anticancer agent.

    Industry: The compound is utilized in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Cyclopropylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylmethyl group enhances the compound’s binding affinity and selectivity towards these targets. The morpholine ring can modulate the pharmacokinetic properties, improving the compound’s stability and bioavailability.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the cyclopropylmethyl group, used in various industrial applications.

    Cyclopropylmethylamine: Lacks the morpholine ring but contains the cyclopropylmethyl group, used in organic synthesis.

    N-Cyclopropylmethylmorpholine: A structural isomer with different substitution patterns.

Uniqueness: ®-3-(Cyclopropylmethyl)morpholine is unique due to its chiral nature and the presence of both the morpholine ring and the cyclopropylmethyl group. This combination imparts distinct pharmacological properties and enhances its utility in medicinal chemistry.

Properties

IUPAC Name

(3R)-3-(cyclopropylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7(1)5-8-6-10-4-3-9-8/h7-9H,1-6H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRUVUSSJRXOGM-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856269
Record name (3R)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1336031-72-1
Record name (3R)-3-(Cyclopropylmethyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Cyclopropylmethyl)morpholine
Reactant of Route 2
(R)-3-(Cyclopropylmethyl)morpholine
Reactant of Route 3
(R)-3-(Cyclopropylmethyl)morpholine
Reactant of Route 4
(R)-3-(Cyclopropylmethyl)morpholine
Reactant of Route 5
(R)-3-(Cyclopropylmethyl)morpholine
Reactant of Route 6
(R)-3-(Cyclopropylmethyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.